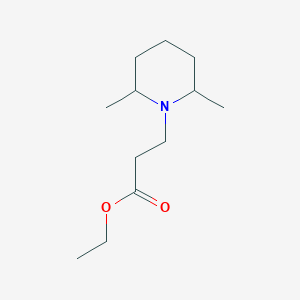

Ethyl 3-(2,6-dimethylpiperidin-1-yl)propanoate

CAS No.: 105836-42-8

Cat. No.: VC8044676

Molecular Formula: C12H23NO2

Molecular Weight: 213.32 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 105836-42-8 |

|---|---|

| Molecular Formula | C12H23NO2 |

| Molecular Weight | 213.32 g/mol |

| IUPAC Name | ethyl 3-(2,6-dimethylpiperidin-1-yl)propanoate |

| Standard InChI | InChI=1S/C12H23NO2/c1-4-15-12(14)8-9-13-10(2)6-5-7-11(13)3/h10-11H,4-9H2,1-3H3 |

| Standard InChI Key | AHWZPSGTCFEGAT-UHFFFAOYSA-N |

| SMILES | CCOC(=O)CCN1C(CCCC1C)C |

| Canonical SMILES | CCOC(=O)CCN1C(CCCC1C)C |

Introduction

Chemical Identity and Structural Features

Molecular Characterization

The compound’s IUPAC name, ethyl 3-(2,6-dimethylpiperidin-1-yl)propanoate, reflects its two main components:

-

A 2,6-dimethylpiperidine ring, a six-membered tertiary amine with methyl groups at positions 2 and 6.

-

An ethyl propanoate group attached to the piperidine nitrogen via a three-carbon chain.

Table 1: Key Molecular Descriptors

| Property | Value | Source |

|---|---|---|

| Molecular Formula | ||

| Molecular Weight | 213.32 g/mol | |

| CAS Number | 105836-42-8 | |

| Heavy Atom Count | 15 | |

| Rotatable Bond Count | 5 |

The piperidine ring’s substitution pattern enhances steric hindrance, potentially influencing reactivity and intermolecular interactions .

Synthesis and Reactivity

Synthetic Pathways

While no direct synthesis protocol is available in the provided sources, analogous methods for piperidine-containing esters suggest feasible routes:

-

Mannich Reaction: Condensation of 2,6-dimethylpiperidine with ethyl acrylate under acidic conditions .

-

Esterification: Reaction of 3-(2,6-dimethylpiperidin-1-yl)propanoic acid with ethanol in the presence of a catalyst (e.g., ) .

Table 2: Hypothetical Synthesis Conditions

| Step | Reagents/Conditions | Yield (Estimated) |

|---|---|---|

| 1 | 2,6-Dimethylpiperidine, ethyl acrylate, HCl, 80°C | 60–75% |

| 2 | Ethanol, , reflux | 85–90% |

The compound’s ester group is susceptible to hydrolysis, forming the corresponding carboxylic acid under basic or acidic conditions .

Physicochemical Properties

Experimental and Predicted Data

Limited experimental data are available, but computational models provide insights:

Table 3: Physicochemical Properties

The LogP value suggests moderate lipophilicity, aligning with its potential to cross biological membranes .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume